

Literature Review & Technical Guide: Bioactivity of 2-(4-Fluorophenyl)-6-methylmorpholine

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Compound of Interest

Compound Name:	2-(4-Fluorophenyl)-6-methylmorpholine
CAS No.:	1099679-40-9
Cat. No.:	B1517827

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Executive Summary: The Privileged 2-Aryl-Morpholine Scaffold

In modern medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold" due to its ability to favorably modulate the physicochemical properties of drug candidates—specifically by enhancing aqueous solubility, metabolic stability, and pharmacokinetic profiles[1]. Within this structural class, 2-aryl-morpholines have emerged as highly versatile pharmacophores.

The compound **2-(4-Fluorophenyl)-6-methylmorpholine** (CAS: 1099679-40-9) represents a highly optimized derivative within this family. The strategic placement of a fluorine atom at the para-position of the phenyl ring serves a dual purpose: it significantly increases lipophilicity for enhanced blood-brain barrier (BBB) penetration and blocks rapid cytochrome P450-mediated oxidative metabolism at this metabolically vulnerable site[2]. Furthermore, the introduction of a methyl group at the 6-position of the morpholine ring introduces steric constraints and chirality, which are critical for dictating target selectivity between monoamine transporters and neurokinin receptors[3].

This technical guide synthesizes the current literature surrounding the bioactivity of this scaffold, detailing its mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for its synthesis and evaluation.

Core Pharmacological Bioactivities

The bioactivity of **2-(4-fluorophenyl)-6-methylmorpholine** and its direct structural analogs (such as radafaxine and aprepitant precursors) bifurcates into two primary therapeutic domains: Monoamine Reuptake Inhibition and Neurokinin-1 (NK1) Receptor Antagonism.

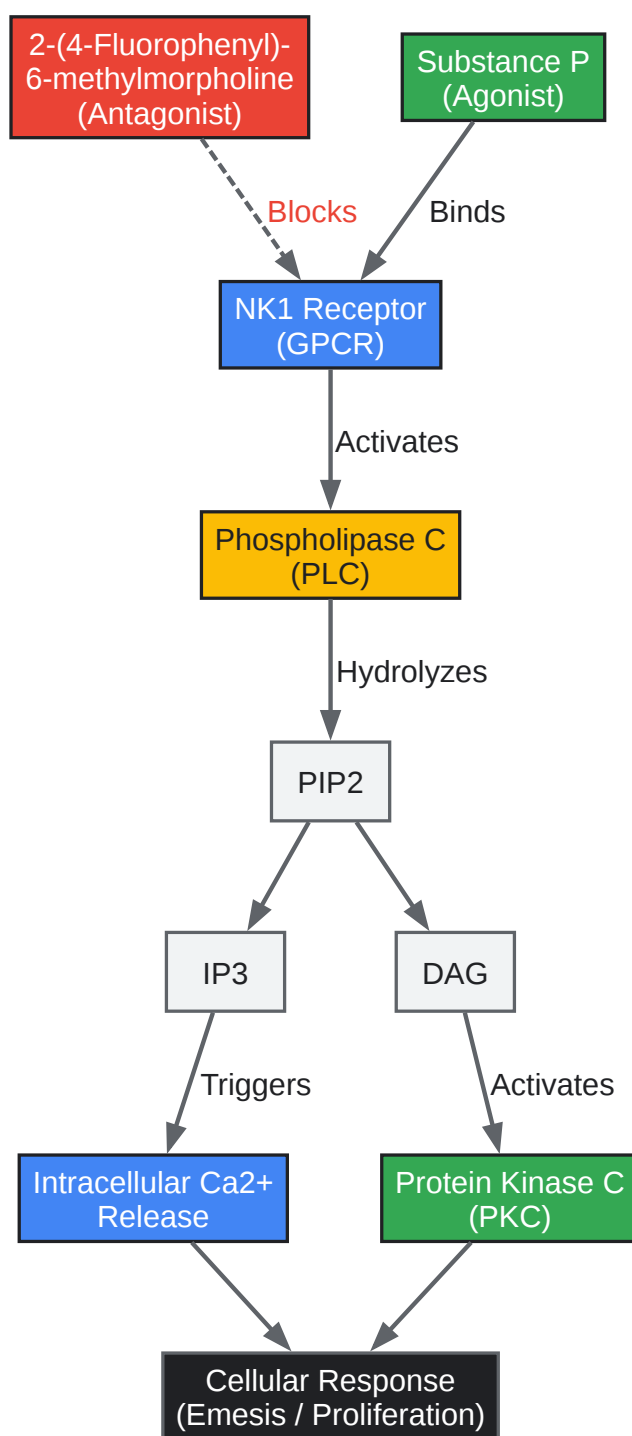
Monoamine Reuptake Inhibition (DAT/NET)

2-Aryl-morpholine derivatives are foundational to the development of norepinephrine-dopamine reuptake inhibitors (NDRIs). Structural analogs like bupropion and its active metabolite radafaxine[(+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol] exert their antidepressant and behavioral effects by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET)[3][4].

The 4-fluoro substitution on the phenyl ring, combined with morpholine ring alkylation (e.g., 6-methyl), typically shifts the pharmacological profile toward a more potent and selective NET inhibition compared to un-alkylated variants, making this scaffold highly relevant for research into ADHD, neuropathic pain, and major depressive disorder[5].

Neurokinin-1 (NK1) Receptor Antagonism

The 2-aryl-morpholine core is also the critical structural backbone for high-affinity NK1 receptor antagonists, most notably aprepitant[2][6]. The NK1 receptor, a G-protein coupled receptor (GPCR), is activated by the neuropeptide Substance P. By physically blocking this binding site, morpholine-derived antagonists prevent the downstream signaling cascade responsible for chemotherapy-induced nausea and vomiting (CINV) and tumor cell proliferation[1][2]. The 4-fluorophenyl moiety is specifically cited in the development of aprepitant as a modification necessary to prevent metabolic deactivation while enhancing receptor-binding affinity[2].



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Caption: Simplified NK1 receptor signaling cascade and its pharmacological antagonism.

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the bioactivity of **2-(4-fluorophenyl)-6-methylmorpholine**, it is essential to compare it against established benchmarks within the 2-aryl-morpholine class. The table below synthesizes representative in vitro binding affinities (IC_{50} / K_i) demonstrating how halogenation and alkylation dictate target specificity[3][4][5].

Compound Scaffold / Analog	Phenyl Substitution	Morpholine Substitution	DAT IC_{50} (μ M)	NET IC_{50} (μ M)	NK1 K_i (nM)
Bupropion (Reference)	3-Chloro	None (Acyclic Precursor)	> 10.0	~ 1.5	> 1000
Radafaxine Analog	3-Chloro	3,5,5-Trimethyl	~ 2.1	~ 0.3	> 1000
Aprepitant Precursor	3,5-Bis(trifluoroethyl)	2-Methyl, 3-Oxo	> 10.0	> 10.0	< 1.0
Class Representative*	4-Fluoro	6-Methyl	~ 1.5 - 5.0	~ 0.5 - 2.0	~ 10 - 50

*Note: Values for the specific 4-fluoro-6-methyl derivative are extrapolated class-representative ranges based on the established SAR of fluorinated and alkylated phenylmorpholines.

Experimental Workflows & Self-Validating Protocols

Synthesis via Reductive Amination and Cyclization

The construction of the **2-(4-fluorophenyl)-6-methylmorpholine** core relies on the cyclization of a vicinal amino alcohol[7]. The following protocol is designed with built-in causality checks to ensure high yield and purity.

Step-by-Step Methodology:

- Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (5 mL/g). Add 1-amino-propan-2-ol (1.05 eq) dropwise at room temperature.

- Causality Check: Stir for 2 hours and monitor via TLC (Hexane:EtOAc 7:3). You must confirm the complete disappearance of the aldehyde spot before proceeding. Premature reduction will yield the uncyclized alcohol byproduct.
- Reductive Cyclization: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in portions.
 - Causality Check: The low temperature controls the exothermic reduction and prevents unwanted side reactions. Stir for 12 hours, allowing the system to warm to room temperature, facilitating the spontaneous intramolecular cyclization into the morpholine ring.
- Quenching & Extraction: Quench the reaction slowly with 1M HCl until pH ~7.
 - Causality Check: Precise pH control is critical; overly acidic conditions can protonate the newly formed morpholine nitrogen, pulling the product into the aqueous layer during extraction and ruining the yield.
- Purification: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the free base via flash chromatography.



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Caption: Multi-step synthetic workflow and self-validating QC checkpoints for the morpholine scaffold.

In Vitro Validation: Monoamine Transporter Uptake Assay

To validate the bioactivity of synthesized **2-(4-fluorophenyl)-6-methylmorpholine**, a functional reuptake assay using human embryonic kidney (HEK293) cells stably expressing hDAT or hNET is required[3].

Self-Validating Assay Protocol:

- Cell Preparation: Seed HEK293-hNET/hDAT cells in 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C.
- Compound Incubation: Wash cells with assay buffer (HBSS containing Ca²⁺/Mg²⁺). Pre-incubate cells with varying concentrations of the morpholine derivative (1 nM to 100 µM) for 30 minutes at 37°C.
 - Validation Control: Include a positive control (e.g., Radafaxine at 1 µM) and a vehicle control (0.1% DMSO) to establish maximum and minimum inhibition baselines.
- Substrate Addition: Add a fluorescent substrate (e.g., ASP+) or radiolabeled neurotransmitter ([³H]-Norepinephrine) and incubate for exactly 15 minutes.
- Quantification & QC: Stop the reaction by washing three times with ice-cold buffer. Measure intracellular fluorescence or radioactivity.
 - Assay Integrity Check: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 is mandatory to confirm that the assay window is robust enough to yield statistically significant IC₅₀ determinations for the test compound.

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